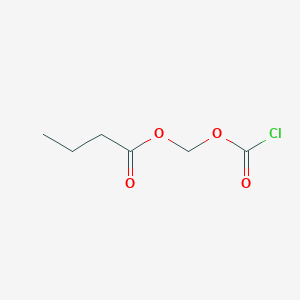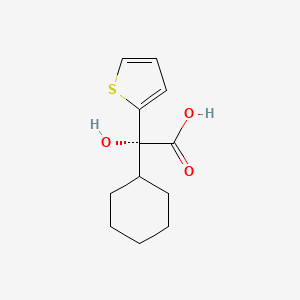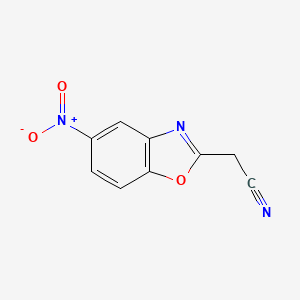
((Chlorocarbonyl)oxy)methyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Chlorocarbonyl)oxy)methyl butyrate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
The synthesis of ((Chlorocarbonyl)oxy)methyl butyrate typically involves the esterification of butyric acid with chlorocarbonyl compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
((Chlorocarbonyl)oxy)methyl butyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
((Chlorocarbonyl)oxy)methyl butyrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of perfumes, flavoring agents, and other industrial products.
Mecanismo De Acción
The mechanism of action of ((Chlorocarbonyl)oxy)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biomolecules and alter their functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
((Chlorocarbonyl)oxy)methyl butyrate can be compared with other similar esters, such as:
Methyl butyrate: Known for its fruity odor and used in perfumes and flavoring agents.
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Isopropyl butyrate: Used in the production of fragrances and flavoring agents.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other esters may not be able to fulfill.
Propiedades
Fórmula molecular |
C6H9ClO4 |
|---|---|
Peso molecular |
180.58 g/mol |
Nombre IUPAC |
carbonochloridoyloxymethyl butanoate |
InChI |
InChI=1S/C6H9ClO4/c1-2-3-5(8)10-4-11-6(7)9/h2-4H2,1H3 |
Clave InChI |
MUIBMNBAKWONDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCOC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)
![[Ethoxy(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B8396248.png)





